3-Hexenyl isobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

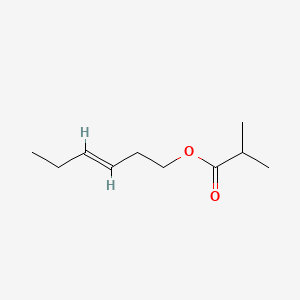

3-Hexenyl isobutyrate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

Overview

3-Hexenyl isobutyrate is primarily utilized as a fragrance ingredient due to its pleasant fruity odor, reminiscent of apple and pear. Its high substantivity (lasting over 8 hours) makes it suitable for use in perfumes and scented products .

Applications:

- Perfumes: Used in various formulations to impart fresh, green notes.

- Food Flavoring: Employed in food products to enhance flavor profiles, particularly in fruit-flavored items.

Safety Assessments and Regulatory Insights

Toxicological Profile

Safety assessments have been conducted to evaluate the potential risks associated with this compound. Key findings include:

- Skin Sensitization: The compound has been shown to have a margin of exposure (MOE) greater than 100 for repeated dose and reproductive toxicity endpoints, indicating a low risk when used within established safety limits .

- Genotoxicity: Studies suggest that this compound is not expected to be genotoxic, based on read-across data from similar compounds .

Table: Safety Parameters of this compound

| Parameter | Value/Outcome |

|---|---|

| Skin Sensitization | NESIL: 1000 μg/cm² |

| Genotoxicity | Not genotoxic (based on read-across) |

| Reproductive Toxicity | MOE > 100 |

| Local Respiratory Toxicity | Below TTC (1.4 mg/day) |

Agricultural Applications

Pest Management

Research indicates that this compound may play a role in plant defense mechanisms. It has been studied for its potential use in pest management strategies due to its ability to attract beneficial insects while repelling pests .

Case Study:

In a study involving Arabidopsis thaliana, the conversion of 3-hexenyl acetate to 3-hexenol was linked to plant responses to herbivory, suggesting that this compound may enhance plant resilience against pests .

Chemical Synthesis and Research

Synthetic Applications

this compound serves as a building block in organic synthesis. Its derivatives are explored for various chemical reactions, including esterification processes that yield other valuable compounds.

Research Findings:

Recent studies have focused on the enzymatic hydrolysis of 3-hexenyl acetate derivatives, highlighting their role in understanding metabolic pathways in plants .

Environmental Impact Assessment

Environmental assessments indicate that when used responsibly within regulatory frameworks, this compound poses minimal risks to ecological systems. Its biodegradability contributes positively to its environmental profile .

Analyse Chemischer Reaktionen

Reaction with Hydroxyl (OH) Radicals

cis-3-Hexenyl isobutyrate reacts with OH radicals via addition to its double bond, a primary degradation pathway in the atmosphere. Recent studies determined its OH reaction rate coefficient as (4.84 ± 0.39) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K .

Reactivity Trends in the cis-3-Hexenyl Ester Series

The reactivity of cis-3-hexenyl esters with OH radicals increases with the size and branching of the acyl group :

| Ester | Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| cis-3-Hexenyl benzoate | 3.41 ± 0.28 |

| cis-3-Hexenyl formate | 4.13 ± 0.45 |

| cis-3-Hexenyl acetate | 4.19 ± 0.38 |

| cis-3-Hexenyl isobutyrate | 4.84 ± 0.39 |

| cis-3-Hexenyl 3-methylbutanoate | 5.39 ± 0.61 |

| cis-3-Hexenyl hexanoate | 7.00 ± 0.56 |

| cis-3-Hexenyl cis-3-hexenoate | 10.58 ± 1.40 |

This trend aligns with structure–activity relationship (SAR) predictions, where electron-donating groups enhance reactivity by stabilizing the transition state during OH addition .

Reaction with Nitrate (NO₃) Radicals

cis-3-Hexenyl acetate (a structural analog) reacts with NO₃ radicals at a rate of (2.46 ± 0.75) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ . While direct data for the isobutyrate ester is limited, its reactivity is expected to follow similar mechanisms due to shared structural features.

Reaction with Ozone (O₃)

Ozonolysis of cis-3-hexenyl esters occurs via cycloaddition to the double bond. For cis-3-hexenyl acetate, the rate coefficient with O₃ is (5.4 ± 1.4) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ . Experimental data for cis-3-hexenyl isobutyrate remains sparse, but SAR models suggest comparable reactivity.

Atmospheric Implications

The atmospheric lifetime (τ) of cis-3-hexenyl isobutyrate can be estimated using:

τ=kOH[OH]+kNO₃[NO₃]+kO₃[O₃]1

Assuming average daytime OH concentration (1.0 × 10⁶ molecules cm⁻³), the lifetime against OH oxidation is ~2.4 hours , making it highly reactive in polluted environments .

Comparison with Literature Data

The newly determined OH rate coefficients for cis-3-hexenyl isobutyrate fill gaps in kinetic databases and refine SAR models for oxygenated volatile organic compounds (OVOCs) . These findings align with prior studies on unsaturated esters, confirming that double-bond position and substituent effects govern reactivity .

Experimental Techniques

Eigenschaften

CAS-Nummer |

84682-20-2 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

[(E)-hex-3-enyl] 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |

InChI-Schlüssel |

OSMAJVWUIUORGC-AATRIKPKSA-N |

SMILES |

CCC=CCCOC(=O)C(C)C |

Isomerische SMILES |

CC/C=C/CCOC(=O)C(C)C |

Kanonische SMILES |

CCC=CCCOC(=O)C(C)C |

Key on ui other cas no. |

84682-20-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.